molecular formula C11H20ClNO B2422630 (2-Amino-1-adamantyl)methanol;hydrochloride CAS No. 2624133-96-4

(2-Amino-1-adamantyl)methanol;hydrochloride

Cat. No. B2422630
CAS RN: 2624133-96-4
M. Wt: 217.74
InChI Key: ODOSWEUVGOHOPK-UHFFFAOYSA-N
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Description

“(2-Amino-1-adamantyl)methanol;hydrochloride” is a chemical compound that incorporates the adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .


Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of intermediate compounds. For instance, the preparation of amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been reported to start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which was deacetylated to afford 1-amino-adamantane .


Molecular Structure Analysis

Adamantane, the core structure in “(2-Amino-1-adamantyl)methanol;hydrochloride”, is a polycyclic cage molecule with high symmetry . This structure is characterized by its high degree of symmetry and its diamond-like structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane derivatives often involve the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by their high degree of symmetry .

Scientific Research Applications

  • Photochemical Reactions : N-(1-adamantyl)phthalimide, a related compound, undergoes a photochemical reaction to produce a hexacyclic benzazepine derivative. This demonstrates the compound's potential in novel photochemical processes and molecular synthesis (Basarić et al., 2008).

  • Supramolecular Chemistry : Studies have shown the formation of unusual supramolecular compounds through the reaction of 1-aminoadamantane hydrochloride with divalent metal chloride, indicating its role in the development of complex molecular architectures (Fu, Zhao, & Ge, 2011).

  • Stereochemical Studies : Research into the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems has provided insights into the stereochemical aspects of these compounds, which is crucial for understanding their behavior in various chemical reactions (Lomas, Lacroix, & Vaissermann, 1999).

  • Steric Effects in Ionic Hydrogenation : Studies have explored the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols, providing valuable data for the synthesis and manipulation of these compounds in organic chemistry (Lomas & Vaissermann, 1997; 2010).

  • Amino Acid Synthesis : The synthesis of amino acid methyl esters using (2-Amino-1-adamantyl)methanol; hydrochloride-related compounds highlights its utility in the production of important biochemicals (Li & Sha, 2008).

  • Solvent Effects on Hydrogen Bonding : Research into solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols, which include adamantyl compounds, contributes to a better understanding of the influence of solvents on chemical properties (Lomas & Adenier, 2001).

  • Carbene Fragmentation Reactions : The formation of ion pairs from carbene fragmentation reactions involving adamantyl cations offers insights into the behavior of these compounds in complex chemical reactions (Moss et al., 2004).

Future Directions

The adamantane moiety has promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

(2-amino-1-adamantyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-10-9-2-7-1-8(3-9)5-11(10,4-7)6-13;/h7-10,13H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOSWEUVGOHOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-adamantyl)methanol;hydrochloride

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